3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC18230305
Molecular Formula: C11H18N2O2
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N2O2 |
|---|---|
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | 3,5-dimethyl-1-pentan-3-ylpyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H18N2O2/c1-5-9(6-2)13-8(4)10(11(14)15)7(3)12-13/h9H,5-6H2,1-4H3,(H,14,15) |
| Standard InChI Key | YDQDPOMRUYGQAE-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)N1C(=C(C(=N1)C)C(=O)O)C |
Introduction
Structural and Molecular Characterization
Chemical Identity
The compound’s IUPAC name is 3,5-dimethyl-1-pentan-3-ylpyrazole-4-carboxylic acid, with the following key identifiers:
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 210.27 g/mol | |
| CAS Number | 1247209-10-4 | |
| XLogP3 (Partition Coefficient) | 2.6 (predicted) |
Synthesis and Optimization
Primary Synthetic Routes
The compound is synthesized via Friedel-Crafts acylation or cyclocondensation strategies. A representative approach involves:
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Cyclocondensation: Reacting pentan-3-yl hydrazine with β-keto esters to form the pyrazole core .
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Carboxylation: Introducing the carboxylic acid group via oxalyl chloride-mediated reactions, as demonstrated for analogous bis(pyrazolyl)alkanes .
Table 2: Representative Synthesis Steps
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | Ethanol, reflux, 12 h | 65% |
| 2 | Carboxylation | Oxalyl chloride, 80°C, 3 h | 83% |
Challenges in Decarboxylation
Decarboxylation of pyrazole-4-carboxylic acids is notoriously inefficient. For example, 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid yields only 30% product under thermal decarboxylation . Copper-based catalysts may improve efficiency, though data for this compound are lacking .
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be sparingly soluble in water (<1 mg/mL) due to the hydrophobic pentan-3-yl group .
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Stability: Carboxylic acid moieties are prone to decarboxylation at elevated temperatures (>150°C) .
Crystallography
Future Directions
Pharmacokinetic Studies
ADMET profiling is critical. In silico predictions for analogs suggest moderate oral bioavailability (50–60%) and CYP450-mediated metabolism .
Functionalization Strategies
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